Scaffold Validation via PXR Binding and Cellular Activity: Class-Level Quantitative Benchmarks
The 1H-1,2,3-triazole-4-carboxamide scaffold to which CAS 900013-37-8 belongs has been optimized to achieve low nanomolar IC50 binding and cellular activity at human PXR. The most potent compounds in this class, compound 85 (dual inverse agonist/antagonist) and compound 89 (pure antagonist), demonstrate that this chemotype is capable of sub-100 nM potency [1]. However, no direct binding or cellular data are publicly available for the specific substitution pattern of 5-amino-1-benzyl-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide.
| Evidence Dimension | PXR binding and cellular IC50 |
|---|---|
| Target Compound Data | No published data |
| Comparator Or Baseline | Compound 85 (closest optimized analog): PXR binding IC50 < 100 nM; cellular IC50 < 100 nM [1] |
| Quantified Difference | Not calculable |
| Conditions | PXR LBD binding assay; HepG2 cellular assay [1] |
Why This Matters
Establishes the upper performance bound of the scaffold class, enabling users to gauge the potential potency ceiling for this compound if it engages PXR similarly, but underscores the critical absence of direct data.
- [1] Li Y, Lin W, Chai SC, Wu J, Annu K, Chen T. Design and Optimization of 1H‑1,2,3-Triazole-4-carboxamides as Novel, Potent, and Selective Inverse Agonists and Antagonists of PXR. J Med Chem. 2022;65(24):16829-16859. View Source
